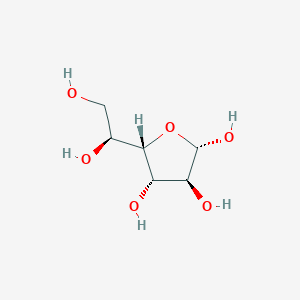

beta-L-glucofuranose

Description

Contextualization within Carbohydrate Chemistry

Carbohydrates are a fundamental class of biomolecules, essential for a vast array of biological functions, including energy storage and cellular structure. labxchange.org Within the diverse world of carbohydrates, monosaccharides, or simple sugars, are the basic building blocks. These can exist in either an open-chain or a cyclic form. The cyclic structures are categorized based on the number of atoms in the ring. Furanoses are carbohydrates that possess a five-membered ring structure, comprising four carbon atoms and one oxygen atom. wikipedia.orgnumberanalytics.com This structure is named after its resemblance to the heterocyclic compound furan. pressbooks.pub

While six-membered pyranose rings are generally more stable and common for aldohexoses like glucose, the furanose form plays a crucial role in the chemistry of certain sugars and their derivatives. numberanalytics.compressbooks.pub The flexibility of the furanose ring allows it to adopt a wider range of conformations compared to the more rigid pyranose ring. numberanalytics.com This structural versatility is significant in various biological contexts, such as in nucleic acids where ribose and deoxyribose exist in their furanose forms. numberanalytics.com The study of specific furanose isomers, such as beta-L-glucofuranose, provides deeper insights into carbohydrate chemistry and biology, potentially leading to the development of new therapeutic agents and bioactive compounds. ontosight.ai

Overview of Glucofuranose Isomers and Their Chemical Distinctions

Glucose, a central molecule in metabolism, can exist in several isomeric forms. Isomers are molecules that have the same molecular formula (for glucose, C6H12O6) but different arrangements of atoms. ontosight.ainih.gov These structural differences can be subtle yet have profound effects on the molecule's chemical and biological properties. Glucose can cyclize to form either a five-membered furanose ring or a six-membered pyranose ring. wikipedia.org

Furthermore, for each ring size, two anomers, designated as alpha (α) and beta (β), can exist. This distinction is determined by the orientation of the hydroxyl (-OH) group at the anomeric carbon (C1). wikipedia.org In the Haworth projection of a D-configuration furanose, the alpha anomer has the hydroxyl group pointing down, while the beta anomer has it pointing up. The opposite is true for L-configuration furanoses. wikipedia.org

Therefore, glucose can exist as four distinct furanose isomers:

alpha-D-glucofuranose

beta-D-glucofuranose

alpha-L-glucofuranose

This compound

This compound is specifically the L-isomer of glucofuranose with a beta configuration at the anomeric center. nih.gov While D-glucose is the primary energy source for cells, the less common L-isomers are subjects of research for their unique biochemical properties. ontosight.ainumberanalytics.com

| Isomer | Anomeric Configuration | Enantiomeric Form | Key Distinguishing Feature |

|---|---|---|---|

| alpha-D-glucofuranose | alpha | D | -OH on anomeric carbon is trans to the -CH2OH group. |

| beta-D-glucofuranose | beta | D | -OH on anomeric carbon is cis to the -CH2OH group. |

| alpha-L-glucofuranose | alpha | L | Mirror image of alpha-D-glucofuranose. |

| This compound | beta | L | Mirror image of beta-D-glucofuranose. nih.gov |

Research Imperatives for Stereospecific Glycosides

Firstly, many biologically active natural products are glycosides. The specific stereochemistry of the sugar component is often essential for their therapeutic effects. ethernet.edu.et Developing methods for the stereoselective synthesis of these molecules is critical for producing them in larger quantities for research and potential drug development. ethernet.edu.etacs.org

Secondly, L-sugars and their glycosides are valuable tools for probing biological systems. numberanalytics.com Since most enzymes are specific for D-sugars, L-glycosides are often resistant to metabolic degradation. numberanalytics.comchemicalbook.com This property makes them interesting candidates for developing drugs with improved stability and for studying carbohydrate-protein interactions without the complication of metabolic breakdown. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

41846-85-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m0/s1 |

InChI Key |

AVVWPBAENSWJCB-RUTHBDMASA-N |

SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Beta L Glucofuranose Synthesis

Stereocontrolled Chemical Synthesis Strategies

Stereocontrolled chemical synthesis is fundamental to accessing beta-L-glucofuranose. These strategies often involve intricate multi-step pathways where the precise three-dimensional arrangement of atoms is carefully managed at each stage of the reaction sequence.

The de novo synthesis of L-glucose derivatives, including the furanose form, typically begins with abundant and inexpensive precursor monosaccharides, most commonly D-glucose. researchgate.netcdnsciencepub.com These routes involve a series of chemical transformations that invert the stereochemistry at specific chiral centers of the starting material. A key strategy involves the conversion of D-glucose into an intermediate like L-glucono-1,5-lactone, which can then be selectively reduced to afford L-glucose. researchgate.net Another established pathway proceeds through a D-glucurono-1,5-lactone derivative. researchgate.net These multi-step approaches, while often lengthy, provide a reliable, albeit complex, pathway to the L-series of sugars from D-series precursors. researchgate.netcdnsciencepub.com

Table 1: Example of a Multi-Step Synthetic Pathway Fragment from D-Glucose to an L-Glucose Precursor

| Step | Starting Material | Key Reagents/Conditions | Intermediate Product | Purpose | Source |

|---|---|---|---|---|---|

| 1 | D-glucose | Multiple steps | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Protection of hydroxyl groups | cdnsciencepub.com |

| 2 | Protected D-glucose | 1. Hydrolysis of 5,6-ketal2. Periodate oxidation | 1,2-O-isopropylidene-3-O-methyl-α-D-xylo-pentodialdo-1,4-furanose | Chain modification and functionalization | cdnsciencepub.com |

| 3 | D-gulofuranoside derivative | Catalytic oxidation (Platinum-on-carbon) | Methyl D-gulofuranosiduronic acid derivative | Oxidation to form a precursor for L-glucose | cdnsciencepub.com |

Achieving control over the stereochemistry at the anomeric carbon (C-1) is one of the most critical challenges in glycosylation chemistry. nih.gov The goal is to selectively form the β-anomer, where the substituent at C-1 is cis to the adjacent CH₂OH group in the Haworth projection. wikipedia.org The formation of α- and β-anomers is governed by a combination of thermodynamic and kinetic factors, including the anomeric effect, which often favors the formation of the α-anomer. mdpi.comwikipedia.org To overcome this and favor the β-furanoside, chemists employ various strategies, such as using specific solvents, participating neighboring groups, and carefully controlling reaction temperatures. nih.govmdpi.com For L-sugars, the stereochemical challenge is inverted relative to their D-counterparts, but the underlying principles of anomeric control remain the same. acs.org The choice of glycosyl donor and reaction conditions must be optimized to ensure the rate of glycosylation is faster than the rate of anomerization of the donor, thereby locking in the desired β-configuration. nih.gov

The synthesis of any complex carbohydrate relies heavily on the use of protecting groups to temporarily mask specific hydroxyl groups while others are chemically modified. orgsyn.org Regioselective protection allows for the differentiation of hydroxyl groups that have similar reactivity. rsc.org For instance, bulky protecting groups like trityl or silyl (B83357) ethers (e.g., TBDMS) are often used to selectively protect the sterically less hindered primary hydroxyl group (at C-6). rsc.org To differentiate between the secondary hydroxyls, methods based on organotin intermediates, such as dibutylstannylene acetals, have proven effective for regioselective alkylation and acylation. researchgate.net The strategic installation and subsequent removal of these groups in a specific order are essential for building the this compound scaffold and for its later incorporation into larger glycans. rsc.org

Table 2: Common Protecting Groups in Furanose Synthesis

| Protecting Group | Abbreviation | Typical Reagents for Installation | Conditions for Removal | Selectivity | Source |

|---|---|---|---|---|---|

| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., Pd/C, H₂) | Stable to many acidic/basic conditions | orgsyn.org |

| Acetyl | Ac | Acetic anhydride (B1165640) (Ac₂O), pyridine | Mild base (e.g., NaOMe in MeOH) | Can participate in neighboring group reactions | rsc.org |

| Isopropylidene (Acetal) | - | Acetone, acid catalyst (e.g., H₂SO₄) | Mild aqueous acid (e.g., acetic acid) | Often protects cis-diols | cdnsciencepub.com |

Catalysts play a pivotal role in modern organic synthesis, and carbohydrate chemistry is no exception. In the context of furanose synthesis, catalysts are crucial for both the ring-forming (cyclization) and ring-opening reactions. Lewis acids or Brønsted acids are commonly used to catalyze the intramolecular hemiacetal formation that leads to the five-membered furanose ring. uomustansiriyah.edu.iq Furthermore, metal catalysts are integral to many key transformations. For example, platinum-on-carbon is an effective catalyst for the selective oxidation of specific alcohol groups in sugar intermediates, a key step in converting D-glucose derivatives into L-sugar precursors. cdnsciencepub.com Catalytic systems are also essential in many protection and deprotection steps, such as the palladium-on-carbon used for the hydrogenolysis of benzyl ethers. cdnsciencepub.comorgsyn.org The development of catalytic methods for furanose ring opening and closing under specific conditions allows for greater control over the final structure. researchgate.net

The synthesis of complex target molecules like this compound often employs a convergent strategy, where smaller, functionalized chiral fragments are synthesized first and then assembled. Abundant monosaccharides, particularly D-glucose, serve as invaluable "chiral pool" starting materials for these intermediates. cdnsciencepub.com For example, a multi-step sequence can convert D-glucose into a chiral aldehyde or ketone, which then serves as a scaffold. cdnsciencepub.comrsc.org Highly stereoselective reactions, such as Grignard additions to ketone intermediates, can be used to build up the carbon skeleton with the correct stereochemistry. rsc.org These chiral building blocks are designed with orthogonal protecting groups, allowing for their sequential elaboration into the final this compound target. researchgate.netresearchgate.net

Application of Catalytic Systems in Furanose Ring Formation

Chemoenzymatic and Biocatalytic Approaches to Furanose-Containing Glycans

While purely chemical synthesis is powerful, it can be laborious and require extensive protecting group manipulations. Chemoenzymatic and biocatalytic approaches offer a compelling alternative by leveraging the high selectivity of enzymes to form specific glycosidic bonds. rsc.org These methods are particularly valuable for synthesizing furanose-containing glycans, as furanosides are key components of many bacterial cell surface glycoconjugates but are absent in mammals, making the biosynthetic enzymes attractive therapeutic targets. nih.gov

The strategy combines chemical synthesis of key building blocks with enzymatic glycosylation. chemrxiv.orgfrontiersin.org Enzymes such as glycosyltransferases and glycosidases (used in their synthetic capacity) catalyze the formation of glycosidic linkages with near-perfect regio- and stereoselectivity, often under mild aqueous conditions and without the need for protecting groups. nih.gov

For the synthesis of furanose-containing glycans, this involves using glycosyltransferases that recognize activated furanose donors, such as UDP-galactofuranose (UDP-Galf). nih.gov Biocatalytic cascades, where multiple enzymes work in a single pot to build a complex glycan from simple precursors, represent a highly efficient and "green" approach to glycan synthesis. nottingham.ac.ukmdpi.com This methodology allows for the construction of complex furanose-containing oligosaccharides that would be exceedingly difficult to access through purely chemical means. nih.gov

Table 3: Comparison of Synthetic Approaches for Furanose-Containing Glycans

| Feature | Chemical Synthesis | Chemoenzymatic/Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Challenging; requires careful control of anomeric effect and reaction conditions. nih.govwikipedia.org | Generally excellent; dictated by the inherent specificity of the enzyme. nih.gov |

| Regioselectivity | Requires complex, multi-step protection and deprotection strategies. rsc.org | High; determined by the enzyme's substrate recognition. nih.gov |

| Reaction Conditions | Often requires harsh reagents, anhydrous solvents, and extreme temperatures. | Typically mild, aqueous, and at neutral pH. |

| Substrate Scope | Broad; can be used to create unnatural linkages and structures. | Generally limited to the natural substrate specificity of the enzyme, although enzyme engineering can broaden scope. nottingham.ac.uk |

| Yield & Efficiency | Can be low due to the number of steps and purification challenges. | Can be very high, especially in one-pot cascade reactions. mdpi.com |

| Donor Molecules | Thioglycosides, trichloroacetimidates, glycosyl halides. nih.gov | Activated nucleotide sugars (e.g., UDP-Galf), sugar-1-phosphates. nih.govchemrxiv.org |

Enzymatic Pathways for Glucofuranose Derivative Generation

Enzymatic pathways provide a powerful alternative to traditional chemical synthesis for generating glucofuranose derivatives. sigmaaldrich.com These biological catalysts, including lipases and glycosidases, offer high regio- and stereoselectivity, which is often difficult to achieve through conventional methods. researchgate.net

One notable approach involves the use of lipases for the selective acylation of protected glucofuranose precursors. For instance, immobilized lipase (B570770) from Candida antarctica has been successfully used to esterify 1,2-O-isopropylidene-α-D-glucofuranose with fatty acids, leading to the synthesis of 6-O-acyl derivatives. researchgate.netresearchgate.net This method highlights the enzyme's ability to selectively target the primary hydroxyl group at the C-6 position, even in the presence of other unprotected hydroxyl groups. The reaction conditions, such as the choice of solvent, can significantly influence the reaction rate and yield. researchgate.net

Another strategy employs glycoside hydrolases (GHs), which, despite their natural role in breaking down glycosidic bonds, can be harnessed for synthesis through transglycosylation reactions. researchgate.net By carefully controlling reaction conditions and substrate concentrations, the equilibrium of the reaction can be shifted towards synthesis rather than hydrolysis. This approach has been explored for the creation of various oligosaccharides and glycoconjugates. cazypedia.org

The generation of L-sugar derivatives, which are rare in nature, can also be achieved through enzymatic or chemo-enzymatic routes starting from more abundant D-sugars. For example, a practical synthesis of 6-deoxy-L-idose, an L-sugar, has been described starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.gov This process involves a series of key steps, including stereoselective hydrogenation and epimerization, which could potentially be facilitated by enzymatic catalysis to improve efficiency and selectivity. nih.gov

Table 1: Examples of Enzymatic Synthesis of Glucofuranose Derivatives

| Starting Material | Enzyme | Acyl Donor/Acceptor | Product | Reference |

| 1,2-O-isopropylidene-α-D-glucofuranose | Immobilized lipase from Candida antarctica | Palmitic acid | 6-O-palmitoyl-1,2-O-isopropylidene-α-D-glucofuranose | researchgate.net |

| 1,2-O-isopropylidene-α-D-glucofuranose | Immobilized lipase from Candida antarctica | Stearic acid | 6-O-stearoyl-1,2-O-isopropylidene-α-D-glucofuranose | researchgate.net |

| 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Not specified (dibutyltin oxide method) | Hexanoyl chloride | 6-O-hexanoyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | researchgate.net |

| 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Not specified (dibutyltin oxide method) | Octanoyl chloride | 6-O-octanoyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | researchgate.net |

| 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Not specified (dibutyltin oxide method) | Decanoyl chloride | 6-O-decanoyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | researchgate.net |

Glycosyltransferase and Glycoside Hydrolase Applications in this compound Synthesis

Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are pivotal enzymes in the synthesis of glycosidic bonds, and their application is central to the production of complex carbohydrates like β-L-glucofuranose derivatives. wikipedia.org

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. sigmaaldrich.comwikipedia.org While the "one enzyme-one linkage" concept was initially proposed, it is now understood that many GTs exhibit a degree of promiscuity, accepting various donor and acceptor substrates. sigmaaldrich.com This flexibility can be exploited for the synthesis of novel glycoconjugates. For instance, β(1→4)Galactosyltransferase (β(1→4)GalT) has been used to transfer galactose to a variety of acceptors, including modified glucose and N-acetylglucosamine derivatives. Although direct synthesis of β-L-glucofuranosides using GTs is less commonly reported, the principles of their catalytic action and substrate tolerance suggest potential for future applications, possibly through engineered enzymes.

Glycoside Hydrolases (GHs) , as their name suggests, primarily catalyze the hydrolysis of glycosidic bonds. cazypedia.org However, under specific conditions, the reverse reaction, transglycosylation, can be favored, leading to the formation of new glycosidic linkages. researchgate.net This makes GHs valuable tools for oligosaccharide synthesis. The outcome of a GH-catalyzed reaction (hydrolysis vs. transglycosylation) is influenced by factors such as water activity, substrate concentration, and the nature of the acceptor molecule. Retaining GHs, which proceed through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, are particularly well-suited for transglycosylation reactions. cazypedia.orgwhiterose.ac.uk

The synthesis of oligosaccharides using β-galactosidases is a well-documented example of the transglycosylation potential of GHs. acs.org These enzymes can transfer a galactose unit from a donor like lactose (B1674315) to an acceptor, such as trehalose, to produce novel oligosaccharides. acs.org While this example does not directly yield a β-L-glucofuranose linkage, it demonstrates the principle of using GHs for the synthesis of new glycosidic bonds, a strategy that could be adapted for the synthesis of furanosides.

Engineering of Biocatalysts for Specific Furanose Linkages

The generation of biocatalysts with novel or enhanced activities is a rapidly advancing field, driven by techniques like directed evolution and rational protein design. nih.govrsc.org These strategies are crucial for developing enzymes capable of synthesizing specific furanose linkages, such as those found in β-L-glucofuranosides.

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. rsc.org This approach has been successfully used to improve various enzyme characteristics, including substrate specificity, catalytic efficiency, and stability. nih.gov For example, a point mutation in an α-L-arabinofuranosidase, identified through random mutagenesis, resulted in an enzyme with significantly enhanced transglycosylation activity. researchgate.net

Rational and semi-rational design approaches leverage knowledge of an enzyme's structure and mechanism to make targeted modifications. researchgate.net By identifying key amino acid residues in the active site, mutations can be introduced to alter substrate binding or catalytic activity. This strategy has been used to convert glycosidases into transglycosylases by mutating residues that are critical for hydrolysis. researchgate.net For instance, mutating the catalytic nucleophile of a retaining glycosidase can abolish its hydrolytic activity, creating a "glycosynthase" that can only perform the transglycosylation reaction when supplied with an activated sugar donor of the opposite anomeric configuration.

The engineering of glycosyltransferases to alter their donor and acceptor specificities is another promising avenue. europa.eu By modifying the amino acid residues that line the substrate-binding pocket, it may be possible to create GTs that can utilize L-sugar donors or specifically form furanosidic linkages. Computational modeling and docking studies can aid in the rational design of such engineered enzymes. nih.gov

The development of biocatalysts for the synthesis of specific furanose linkages is still an emerging area. However, the powerful tools of protein engineering, combined with a growing understanding of the structure and function of carbohydrate-active enzymes, hold great promise for the future production of β-L-glucofuranose and its derivatives. researchgate.netnih.gov

Sophisticated Structural Elucidation and Spectroscopic Characterization of Beta L Glucofuranose and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for the detailed structural analysis of carbohydrates like beta-L-glucofuranose in solution. nih.govresearchgate.net While the pyranose forms of glucose have been extensively studied, the minor furanose forms have received less attention, primarily due to their low abundance. slu.senih.gov However, understanding their structure is crucial as they can be significantly more reactive than their pyranose counterparts. slu.se

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the foundational step for the structural elucidation of this compound. Due to the low natural abundance of the furanose forms of glucose (around 0.3-0.4% at ambient temperature), specialized NMR experiments are often required to detect and assign their signals, which are often obscured by the dominant signals of the pyranose forms. slu.se

Detailed studies on D-glucofuranose (B14146174) have provided a basis for understanding the spectral characteristics of its L-enantiomer. For beta-D-glucofuranose, the chemical shifts in D₂O have been meticulously assigned. slu.sediscovery.csiro.auresearchgate.net These assignments are achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, often complemented by spin simulations and iterative spectral analysis. nih.govdiscovery.csiro.au

Key ¹H and ¹³C chemical shifts for beta-D-glucofuranose are presented in the table below. The anomeric proton (H-1) and carbon (C-1) signals are particularly diagnostic of the furanose ring structure. researchgate.netwikipedia.org The chemical shift of the anomeric carbon in furanoses typically appears in the range of 83-86 ppm for β-anomers. wikipedia.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for beta-D-Glucofuranose in D₂O

| Position | δ (¹³C) | δ (¹H) | J (H,H) |

|---|---|---|---|

| 1 | 103.1 | 5.21 | J₁,₂ < 1 |

| 2 | 77.5 | 4.12 | J₂,₃ = 0.8 |

| 3 | 75.9 | 4.24 | J₃,₄ = 3.4 |

| 4 | 83.2 | 4.07 | J₄,₅ = 7.1 |

| 5 | 71.5 | 3.84 | J₅,₆a = 3.0, J₅,₆b = 5.2 |

| 6a | 64.0 | 3.78 | J₆a,₆b = 12.0 |

| 6b | 64.0 | 3.71 |

Data sourced from studies on D-glucofuranose and are expected to be identical for L-glucofuranose. slu.se

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of carbohydrates and establishing their covalent structure and stereochemistry. amegroups.orgacs.orgnih.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment is fundamental for identifying proton-proton (¹H-¹H) spin-spin couplings within the molecule. creative-biostructure.comox.ac.uk It reveals the connectivity between adjacent protons, allowing for the tracing of the carbon backbone. For instance, the correlation between H-1 and H-2, H-2 and H-3, and so on, can be established. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached carbons (¹H-¹³C). ox.ac.uk It is crucial for assigning carbon resonances based on their corresponding proton assignments. iosrjournals.org Selective HSQC experiments can be employed to visualize the spin systems of minor isomers like glucofuranose without interference from the major pyranose forms. slu.se

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). iosrjournals.orgipb.pt HMBC is vital for connecting different spin systems, identifying quaternary carbons, and establishing linkages between sugar residues in oligosaccharides. nih.goviosrjournals.org For this compound, HMBC can confirm the furanose ring structure through correlations between H-1 and C-4, and H-4 and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. acs.orgnih.gov This is critical for determining the stereochemistry and conformation of the molecule. researchgate.net For example, NOE interactions can help define the orientation of substituents and the conformation of the furanose ring. nih.gov

The stereochemistry and preferred conformation of this compound in solution are determined by analyzing vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. amegroups.orgacs.org

The magnitude of ³JHH values is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the furanose ring. For furanosides, the ³J₁,₂ coupling constant is particularly useful for assigning the anomeric configuration, with smaller values (typically < 2 Hz) indicating a 1,2-trans arrangement (as in beta-glucofuranose) and larger values suggesting a 1,2-cis configuration. slu.senih.gov

NOE data provides through-space distance constraints between protons. researchgate.net The presence or absence of specific NOE cross-peaks in a NOESY spectrum can confirm stereochemical assignments and reveal the preferred conformation of the furanose ring and its exocyclic side chain. nih.gov For example, an NOE between H1 and the terminal methyl group in a 6-deoxy derivative was used to assign a specific side-chain conformation. nih.gov Conformational analysis of related furanose derivatives has shown that the side chain conformation is influenced by the relative configuration of the sugar. nih.gov

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Proximity Analysis

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint. In carbohydrate analysis, the region between 950 cm⁻¹ and 750 cm⁻¹ is known as the "anomeric region" and is characteristic of the saccharide's configuration. researchgate.netbio-conferences.org

Specific bands within the FTIR spectrum can be used to distinguish between α- and β-anomers. For instance, bands in the anomeric region can help in assessing the configuration of glucose units. researchgate.net The spectral region from 1200 cm⁻¹ to 800 cm⁻¹ contains characteristic absorption bands for saccharides. researchgate.net While detailed FTIR data specifically for this compound is scarce, studies on glucose and its polymers show that the spectra are sensitive to structural differences. scielo.brscielo.br

Table 2: Characteristic FTIR Absorption Bands for Glucose

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | O-H stretching |

| ~2900 | C-H stretching |

| 1200-950 | C-O and C-C stretching |

| 950-750 | Anomeric region (saccharide configuration) |

General characteristic regions for glucose. researchgate.netbio-conferences.orgscielo.br

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. It is a light-scattering technique that is particularly useful for studying the structure of glucans in both solid and solution states. nih.govnih.gov Raman spectroscopy has been successfully applied to the structural analysis of various glucans, including starch, cellulose, and dextran. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Anomeric Configuration Assessment

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules like derivatives of this compound. researchgate.net The technique's ability to elucidate the absolute structure relies on the physical phenomenon of anomalous dispersion (or resonant scattering). researchgate.netmit.edu When X-rays interact with the electrons of atoms in a crystal, inelastic interactions cause small differences in the scattering intensity between Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). mit.eduwikipedia.org While these differences are subtle, modern diffractometers and detectors are sensitive enough to measure them accurately, even for compounds containing only light atoms such as oxygen. mit.edu

A critical tool in this process is the Flack parameter, a value calculated during the structural refinement process that indicates whether the determined stereochemistry is correct. wikipedia.org The Flack parameter, x, typically ranges from 0 to 1. wikipedia.org A value close to 0, with a small standard uncertainty, confirms that the refined atomic arrangement represents the correct absolute configuration. wikipedia.org Conversely, a value approaching 1 suggests that the inverted structure is the correct one. wikipedia.org A value near 0.5 may indicate a racemic twin. wikipedia.org For example, the successful determination of the absolute configuration of a chiral molecule can be confirmed by a refined Flack parameter value such as −0.004 (14). researchgate.net This method is particularly valuable in carbohydrate chemistry, as it allows for the unambiguous assignment of stereocenters in novel sugar derivatives, provided that high-quality single crystals can be obtained. researchgate.net In cases where the molecule itself crystallizes poorly, co-crystallization with a known chiral molecule can be employed to facilitate the analysis.

Mass Spectrometry (MS) Techniques in Derivative Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound derivatives, providing vital information on molecular weight and structure through fragmentation analysis. Various ionization techniques are employed depending on the derivative's properties. Electron Impact (EI-MS) is a hard ionization method that produces information-rich spectra with numerous fragment ions, allowing for detailed structural elucidation of the parent molecule. researchgate.net For instance, the EI-MS analysis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose derivatives reveals characteristic fragmentation pathways. researchgate.net One notable fragmentation is the homolytic fission of the C4-C5 bond, leading to the formation of a stable 2,2-dimethyl-1,3-dioxolan-4-ylium oxocarbenium ion, which is observed at a mass-to-charge ratio (m/z) of 101. researchgate.net

Softer ionization techniques are often preferred for more labile derivatives to preserve the molecular ion. Chemical Ionization Mass Spectrometry (CIMS) and Electrospray Ionization (ESI-MS) typically yield prominent pseudomolecular ions, such as [M+H]⁺ or alkali metal adducts like [M+Na]⁺ and [M+K]⁺. google.commdpi.com The formation of these adducts is a common feature in the mass spectrometry of carbohydrates. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a derivative, allowing for the determination of its elemental formula with high confidence. google.com For more complex structures, tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is used to fragment a selected primary ion, providing further structural details. researchgate.net

| Derivative | MS Technique | Observed Ions / Findings | Reference |

|---|---|---|---|

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose derivatives | EI-MS | Characteristic fragment at m/z 101 from C4-C5 bond fission. | researchgate.net |

| 1,2-O-isopropylidene-3-O-(n-heptyl)-5,6-bis-O-(N,N-dimethylaminothiocarbonyl)-α,D-glucofuranose | CIMS, HRMS | CIMS shows [M+1]⁺ at m/z 416. HRMS calculated for C₂₃H₄₅N₁O₅: 415.3297; found: 415.3301. | google.com |

| Phenylhydrazine derivatives of N-linked glycans | MALDI-MS | Produces [M+Na]⁺ ions. | nih.gov |

Chromatographic Methodologies for Isomer Separation and Purity Assessment

Chromatographic techniques are fundamental in the study of this compound and its derivatives, serving the dual purposes of purity assessment and the separation of complex isomeric mixtures. scispace.comresearchgate.net The purity of a synthesized derivative is routinely checked using methods like thin-layer chromatography (TLC) and column chromatography. scispace.comdergipark.org.tr For instance, the completion of a reaction and the purity of the resulting product can be monitored by TLC, with specific solvent systems such as ethyl acetate (B1210297)/n-hexane mixtures being commonly employed. dergipark.org.trcbijournal.com Purification of crude reaction products is frequently achieved via silica (B1680970) gel column chromatography to isolate the desired compound from byproducts and starting materials. google.comdergipark.org.tr

The separation of isomers, which have identical molecular formulas but different spatial arrangements, presents a significant analytical challenge due to their similar physicochemical properties. vurup.sk High-performance liquid chromatography (HPLC) is a particularly powerful technique for this purpose. researchgate.net Different types of isomers, including positional isomers (e.g., ortho, meta, para substituents) and stereoisomers (e.g., enantiomers and diastereomers), can be resolved using appropriate stationary and mobile phases. mtc-usa.comoup.com For chiral molecules like glucofuranose derivatives, HPLC with a chiral stationary phase is essential for separating enantiomers (the D- and L-forms) and diastereomers, such as anomers (the α- and β-forms). researchgate.netnih.gov Columns like Chiralpak AD-H have been successfully used to develop methods for the simultaneous separation of enantiomers and anomers of various monosaccharides, including glucose. researchgate.netnih.gov

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl acetate-hexane (1:2) | Purification of 1,2-O-isopropylidene-α-D-glucofuranose | dergipark.org.tr |

| Column Chromatography | Silica Gel | n-hexane/ethyl acetate (3/1) | Purification of 6-O-lauroyl-1,2-O-isopropylidene-α-D-gluco-1,4-furanose | cbijournal.com |

| Flash Chromatography | Silica Gel | Ether:Hexane (70:30) | Purification of 1,2:5,6-Di-O-isopropylidene-3-O-(n-heptyl)-alpha,D-glucofuranose | google.com |

| HPLC | Chiralpak AD-H | Not specified in abstract | Separation of anomers (α/β) and enantiomers (D/L) of glucose | researchgate.netnih.gov |

| TLC | Silica Gel | n-hexane/ethyl acetate (4/1) | Purity assessment (Rf = 0.45) | cbijournal.com |

Stereochemical Investigations and Conformational Analysis of Beta L Glucofuranose Systems

Anomeric Effects and Conformational Preferences of the Furanose Ring

The anomeric effect is a key stereoelectronic factor influencing the conformation of carbohydrates. It describes the thermodynamic preference for an electronegative substituent at the anomeric center (C-1) to adopt an axial orientation in pyranose rings. rsc.orgscripps.edu While originally defined for pyranoses, the anomeric effect also plays a role in the conformational preferences of furanose rings. uni-kiel.decdnsciencepub.com

Furanose rings are more flexible than pyranose rings and can adopt various conformations, primarily described as envelope (E) and twist (T) forms. uni-kiel.denih.gov These conformations involve four atoms being approximately in a plane, with the fifth atom (in envelope forms) or two atoms (in twist forms) displaced from this plane. uni-kiel.de The specific preferred conformation of a furanose ring is influenced by intramolecular interactions, including van der Waals forces, electrostatic interactions, intramolecular hydrogen bonds, and the anomeric effect. uni-kiel.de

Research using techniques like NMR spectroscopy, particularly 13C NMR, provides insights into the favored conformations of furanosides in solution. cdnsciencepub.comnd.edu Studies on methyl aldohexo- and pentofuranosides in aqueous solution have shown that the anomeric effect, favoring a quasi-axial C-1, O-1 bond, is an important stabilizing factor in furanosides, alongside the preference for a quasi-equatorial exocyclic side chain. cdnsciencepub.com For instance, while α-xylofuranoside favors a 2E conformation, α-glucofuranoside is characterized by interconverting E4 and 3E conformers. cdnsciencepub.com

X-ray diffraction studies can provide solid-state conformational data. For a C5-C4-linked glucofuranose derivative, the furanose ring was found to prefer a 3T4 conformation. nih.gov

Influence of Substituents on Ring Conformation and Flexibility

The substituents on the furanose ring significantly influence its conformation and flexibility. The size, polarity, and position of these groups can introduce steric and electronic effects that alter the relative energies of different conformers. uni-kiel.dersc.org

For example, glucofuranose and xylofuranose (B8766934) have a cis interaction between the 3-OH and the 4-substituent, which can destabilize the furanose form compared to other sugars where substituents are trans to each other in the furanose form. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), can investigate the structural and thermodynamic properties of substituted glucofuranose derivatives. unimas.my These studies can reveal how different protecting groups or functionalities, such as isopropylidene or acetyl groups, affect the optimized geometry and relative stability of various conformers. unimas.my For instance, in some glucofuranose derivatives with 1,2-O-isopropylidene groups, these groups were found below the furanose ring, while 6-O-acetyl and 6-O-ethyl groups were situated above the ring. unimas.my

Metal complexation can also restrict the conformation of furanose rings. nd.edu Studies on platinum(IV)-carbohydrate complexes involving glucofuranose derivatives have shown that complexation can conformationally restrict the furanose ring and exocyclic fragments without introducing significant structural strain, allowing for better correlation between structure and NMR coupling magnitudes. nd.edu

Diastereoselective Control in Glycosidic Linkage Formation

The formation of glycosidic linkages, which connect monosaccharides to form oligosaccharides and polysaccharides, is a crucial reaction in carbohydrate chemistry. Controlling the stereochemistry at the anomeric carbon (diastereoselectivity) during this process is a significant challenge, particularly in the synthesis of furanosides. researchgate.netresearchgate.net

The synthesis of 1,2-cis-furanosidic linkages, which are present in many natural glycans found in bacteria, fungi, plants, and parasites, is particularly challenging. researchgate.net Various strategies have been developed to achieve stereoselective glycosylation, including the use of neighboring group participation, activating groups, protective groups, and specific catalysts and reaction conditions. researchgate.netnih.gov

Neighboring group participation by a substituent at the C-2 position is a common method for controlling stereoselectivity, often leading to 1,2-trans-glycosides. researchgate.net However, extending this methodology to the synthesis of 1,2-cis-glycosides, especially for furanoses, requires specific approaches, such as the use of C-2 chiral auxiliaries or directing groups. researchgate.netnih.gov

Research into the diastereoselective synthesis of C-aryl glycosides from glycosyl esters has shown that the stereoselectivity can be influenced by the substituent at C-2. sci-hub.se For example, in the arylation of d-glucofuranose (B14146174) and d-xylofuranose derivatives, β-arylation was observed, while d-galactofuranose and d-arabinofuranose (B83111) derivatives favored the α-anomer, indicating the significant role of the C-2 substituent in determining the stereochemical outcome. sci-hub.se

Developing efficient and stereoselective methods for furanosylation remains an active area of research due to the biological importance of furanose-containing glycoconjugates. researchgate.net

Isomerization Dynamics between Furanose and Pyranose Forms

Monosaccharides in solution exist in a dynamic equilibrium between their open-chain form and various cyclic isomers, including pyranoses (six-membered rings) and furanoses (five-membered rings). libretexts.orgmasterorganicchemistry.comuni-kiel.de This interconversion process, known as mutarotation, is typically catalyzed by acids and bases and involves the transient formation of the acyclic aldehyde or ketone. libretexts.orguni-kiel.de

For glucose, the equilibrium in aqueous solution primarily favors the pyranose forms (α and β), with the furanose forms and the open-chain form present in smaller amounts. libretexts.orgmasterorganicchemistry.comresearchgate.net For D-glucose, the equilibrium mixture at room temperature is approximately 36% α-pyranose, 64% β-pyranose, and less than 0.02% open-chain form, with furanose forms existing in negligible amounts under typical physiological conditions. libretexts.orgresearchgate.net However, the relative proportions of these forms can be influenced by factors such as temperature, pH, and the presence of other ions or catalysts. researchgate.net

While pyranose forms are generally more abundant for aldohexoses like glucose, the proportion of furanose forms can be more significant for other sugars or under specific conditions. libretexts.orgrsc.org For example, fructose (B13574) exists in solution as both pyranose and furanose forms, with the β-pyranose form being the most abundant, but fructofuranose forms are also present and can be more reactive in certain reactions like hydrogenation. libretexts.orgmdpi.com

The isomerization dynamics involve the opening of one cyclic form to the acyclic intermediate, followed by ring closure to form another cyclic isomer. libretexts.orguni-kiel.deresearchgate.net The activation barriers for these interconversion processes can be studied computationally and experimentally. researchgate.net

Research has shown that the furanose forms can be important intermediates or the preferred forms in specific biological contexts or chemical reactions, even if they are not the most abundant isomers at equilibrium in simple aqueous solutions. nd.eduresearchgate.netmdpi.comresearchgate.net For instance, some microorganisms produce polysaccharides containing glucofuranose residues, highlighting the biological relevance of this less common cyclic form. researchgate.net

Chemical Reactivity and Derivatization Strategies for Beta L Glucofuranose

Design and Synthesis of Functionalized beta-L-Glucofuranose Derivatives

The synthesis of functionalized this compound derivatives often involves selective reactions targeting specific hydroxyl groups or perfunctionalization where all hydroxyl groups are modified. The choice of protecting groups and reaction conditions plays a critical role in achieving the desired regioselectivity. rsc.orgntnu.no

Esterification and Etherification Reactions

Esterification and etherification are fundamental reactions for protecting and modifying the hydroxyl groups of carbohydrates, including this compound. libretexts.org These reactions convert the hydroxyl groups into esters or ethers, which can improve solubility in organic solvents and facilitate purification and crystallization. libretexts.org

Esterification is typically carried out using acid chlorides or acid anhydrides in the presence of a base. libretexts.org For instance, peracylation of unprotected saccharides often yields a mixture of alpha and beta products at the anomeric center. google.com Transesterification reactions have also been explored for synthesizing esters of glucose derivatives, including those related to glucofuranose. nih.gov

Etherification of carbohydrates is commonly achieved by treatment with alkyl halides in the presence of a base, such as in the Williamson ether synthesis. libretexts.org While strong bases can sometimes degrade sensitive sugar molecules, milder conditions using reagents like silver oxide have been reported to give high yields of ethers. libretexts.org Selective etherification of specific hydroxyl groups in glucofuranose derivatives has also been demonstrated. google.com

Introduction of Halogen, Azide (B81097), and Nitro Moieties

Halogen, azide, and nitro moieties can be introduced into the this compound structure, often as part of strategies for synthesizing modified sugars or intermediates for further reactions.

Halogenation reactions can be applied to glucofuranose derivatives. For example, halogenation of glucofuranose-derived silyl (B83357) ketene (B1206846) acetals has been used in asymmetric synthesis. researchgate.netresearchgate.net

Azide groups can be introduced, often by nucleophilic displacement of sulfonate leaving groups (like tosylates or mesylates) from activated hydroxyl positions. iucr.orgresearchgate.net Sodium azide is a common reagent for this transformation, often carried out in solvents like DMSO or toluene (B28343) with a phase-transfer catalyst. researchgate.net For instance, tosylated glucofuranose derivatives have been successfully converted to azido (B1232118) glycosides. researchgate.net

The introduction of nitro groups into sugar structures is also possible. Studies have investigated nitromethane (B149229) condensation reactions with furanuraldehydes, which are related to glucofuranose derivatives. jst.go.jp

Regioselective Functionalization of Hydroxyl Groups

Achieving regioselective functionalization, where only specific hydroxyl groups are modified while others remain untouched, is a significant challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. rsc.orgntnu.no However, various strategies have been developed to address this.

One approach involves the use of protecting groups that can be selectively introduced or removed. rsc.orgntnu.no For example, the use of isopropylidene groups can protect vicinal hydroxyls, leaving other hydroxyls available for reaction. google.comgoogle.com Selective deprotection of these groups can then expose specific hydroxyls for further modification. google.comgoogle.com

Catalyst-controlled methods have also been explored for regioselective functionalization. rsc.orgchemrxiv.org Organotin derivatives have been used to achieve regioselective manipulation of hydroxyl groups. rsc.org More recently, catalyst-controlled regioselective acetalization of carbohydrate-derived diols using chiral phosphoric acids has been reported, demonstrating high regioselectivity for specific hydroxyl pairs. chemrxiv.org Direct regioselective esterification without a catalyst has also been observed, showing selectivity for the C-6 hydroxyl group in glucofuranose. researchgate.net

The inherent reactivity differences of hydroxyl groups based on steric and electronic factors can also be exploited for regioselectivity. ntnu.no The effective size of substituents and the conformation of the sugar ring can influence the accessibility and reactivity of different hydroxyl groups. ntnu.no

Glycosylation Reactions Involving this compound Donors and Acceptors

Glycosylation reactions are central to the synthesis of oligosaccharides and glycoconjugates and involve the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. wikipedia.org this compound derivatives can function as either glycosyl donors or acceptors depending on the specific synthesis strategy.

As glycosyl donors, this compound derivatives require an appropriate leaving group at the anomeric position. Activation of the donor with a suitable reagent facilitates the departure of the leaving group, often generating an oxocarbenium ion intermediate or proceeding via an SN2-like mechanism. wikipedia.orgacs.orgnih.govacs.org The stereochemical outcome of the glycosylation (formation of alpha or beta glycosides) can be influenced by factors such as the nature of the leaving group, the promoter, the solvent, and the presence of neighboring group participation. wikipedia.orgacs.orgnih.govacs.orgcdnsciencepub.com Studies have investigated the factors influencing stereoselectivity in furanoside glycosylations, including the role of side-chain conformation. uga.edu

This compound derivatives can also serve as glycosyl acceptors, reacting with activated glycosyl donors through their free hydroxyl groups. wikipedia.org The regioselectivity of glycosylation when a glucofuranose derivative acts as an acceptor depends on the differential reactivity and accessibility of its hydroxyl groups. researchgate.netbeilstein-journals.org Intramolecular glycosylation strategies, where the donor and acceptor are tethered, have been developed to improve efficiency and stereoselectivity, including approaches involving glucofuranose acceptors. beilstein-journals.org

Investigation of Reaction Mechanisms and Pathways for Derivative Formation

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and stereochemistry. Investigations into reaction mechanisms often involve spectroscopic studies, kinetic analysis, and theoretical calculations. acs.org

For esterification and etherification reactions, the mechanisms generally involve nucleophilic attack of the hydroxyl group on an electrophilic acylating or alkylating agent. libretexts.orgntnu.no The regioselectivity in these reactions can be influenced by steric hindrance, electronic effects, and the catalytic system employed. rsc.orgntnu.nochemrxiv.org

Glycosylation reactions can proceed through various mechanisms, ranging from SN1-like pathways involving discrete oxocarbenium ions to concerted SN2-like displacements. acs.orgnih.govacs.orgnih.gov The nature of the glycosyl donor, the activator, and the solvent all contribute to determining the dominant mechanism and the resulting anomeric selectivity. acs.orgnih.govacs.orgcdnsciencepub.comnih.gov Studies have provided experimental evidence supporting mechanisms at the SN1-SN2 interface for glycosylation reactions. acs.orgnih.govnih.gov The role of activated intermediates, such as glycosyl triflates, and their anomerization dynamics have been investigated to understand the stereochemical outcome of glycosylations. acs.org

Intramolecular reactions can also play a role in the formation of glucofuranose derivatives, leading to cyclic structures. researchgate.net For instance, intramolecular displacement reactions involving sulfur have been observed during the synthesis of thiaanhydro sugar derivatives related to glucofuranose. researchgate.net

Computational and Theoretical Studies on Beta L Glucofuranose

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are widely used to investigate the electronic structure, stability, and conformational preferences of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

DFT is a powerful tool for optimizing molecular geometries and calculating energy profiles. Studies on glucose isomers, including glucofuranose forms, have utilized DFT to determine stable structures and their relative energies unimas.mypsnc.pl. The B3LYP functional, often combined with basis sets like 6-31G+ or 6-311++G**, has been employed for geometry optimization of glucofuranose derivatives unimas.myresearchgate.net. These calculations can reveal the preferred spatial arrangement of atoms and the influence of substituents on the molecular structure unimas.my. For instance, DFT studies have examined the optimized geometries of glucofuranose esters and ethers, showing the positions of substituent groups relative to the furanose ring unimas.my. Geometry optimization in DFT aims to find the molecular structure with the minimum energy, where the forces on all atoms are close to zero storion.ru. This process involves iterative calculations of the wavefunction and subsequent adjustments to the atomic coordinates until a stable structure is reached storion.ru.

Ab Initio Methods in Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also applied to the conformational analysis of carbohydrates. These methods can provide accurate descriptions of the potential energy surface and help identify different conformers rsc.orgcanada.ca. While ab initio calculations can be computationally more demanding than DFT, they offer a rigorous approach to understanding the factors influencing molecular shape, such as stereoelectronic effects like the anomeric and gauche effects rsc.org. Studies have used ab initio methods, sometimes in conjunction with DFT, to explore the conformational space of sugars and their derivatives researchgate.netacs.org. The challenge in applying ab initio methods to carbohydrates often lies in the flexibility introduced by hydroxyl groups and ring puckering, which leads to a multitude of possible conformers rsc.orgnih.gov.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. For carbohydrates like beta-L-glucofuranose, MD simulations can provide insights into their flexibility, interactions with solvents (such as water), and transitions between different conformations jcchems.comnih.gov. These simulations track the movement of atoms over time by solving Newton's laws of motion, using parameters derived from force fields nih.govacs.org. MD simulations can reveal the dynamic equilibrium between different cyclic forms and the influence of the environment on conformational preferences wikipedia.orgdiva-portal.org. They are valuable for understanding how carbohydrates behave in solution and how they might interact with other molecules, such as proteins or lipid bilayers jcchems.comulisboa.pt.

In Silico Screening Methodologies for Derivative Design

In silico screening methodologies utilize computational techniques to evaluate potential properties and activities of molecules, which can aid in the design of new derivatives with desired characteristics jcchems.comdiva-portal.org. For glucofuranose derivatives, in silico methods, including those based on DFT and molecular docking, have been used to predict biological activities, such as antifungal potential acgpubs.orgphyschemres.org. These methodologies can assess parameters like drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and binding affinity to target molecules unimas.myacgpubs.orgbiointerfaceresearch.combrieflands.com. By computationally screening a library of potential glucofuranose derivatives, researchers can prioritize synthesis and experimental testing of the most promising candidates, accelerating the drug discovery process unimas.myphyschemres.orgbrieflands.com.

Q & A

Q. What are the recommended synthetic routes for β-L-glucofuranose derivatives, and how can their purity be validated?

β-L-glucofuranose derivatives are typically synthesized via glycosylation reactions using protecting group strategies. For example, methyl α-D-glucofuranoside derivatives are prepared by acid-catalyzed methanolysis of protected precursors . Purity validation requires HPLC (for separation efficiency) and NMR (to confirm stereochemistry and substitution patterns). Comparative retention times and coupling constants (e.g., for anomeric protons) should align with literature values for furanose conformers .

Q. How can β-L-glucofuranose isomers be distinguished experimentally from pyranose forms?

Use polarimetry to measure optical rotation differences (furanose vs. pyranose anomers) or NMR to detect distinct chemical shifts for C1 (anomeric carbon). For instance, β-L-glucofuranose C1 resonates at ~105–110 ppm, while pyranose forms appear at ~92–98 ppm. X-ray crystallography provides definitive structural confirmation .

Q. What enzymatic assays are suitable for studying β-L-glucofuranose interactions?

Adapt β-glucosidase assays using fluorogenic substrates like 4-methylumbelliferyl-β-D-glucopyranoside. Hydrolysis releases 4-methylumbelliferone, quantified via fluorescence at 360/450 nm . For β-L-glucofuranose-specific activity, modify buffer conditions (e.g., pH 5.5 phosphate-citrate) and validate with kinetic parameters (, ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in β-L-glucofuranose conformational stability?

Density Functional Theory (DFT) calculates energy differences between chair, boat, and envelope conformers. For example, compare Gibbs free energy () of β-L-glucofuranose vs. α-anomers. Use basis sets like B3LYP/6-31G(d) to model steric strain in substituents (e.g., bulky esters). Validate against experimental data, such as X-ray bond angles or NMR coupling constants .

Q. What experimental designs address discrepancies in β-L-glucofuranose reactivity under varying solvent systems?

Design a solvent polarity matrix (e.g., DMSO, water, chloroform) to test nucleophilic substitution rates. Monitor reactions via TLC or LC-MS at timed intervals. For conflicting data, use Arrhenius plots to assess activation energy () differences and identify solvent-specific transition states .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C) clarify metabolic pathways involving β-L-glucofuranose?

Incorporate -labeled glucose into bacterial or fungal cultures. Track β-L-glucofuranose incorporation into exopolysaccharides via GC-MS or NMR . Compare isotopic enrichment patterns in hydrolyzed vs. intact polymers to deduce metabolic flux .

Methodological Guidance for Data Analysis

Q. How should researchers report conflicting NMR data for β-L-glucofuranose derivatives?

- Document solvent effects (e.g., DO vs. CDCl) on chemical shifts.

- Include coupling constants () and NOE correlations to confirm ring puckering.

- Compare with computational predictions (e.g., DFT-calculated shifts) to resolve ambiguities .

Q. What statistical approaches are recommended for enzymatic assay reproducibility?

Use Grubbs' test to identify outliers in triplicate measurements. Calculate %RSD (relative standard deviation) for and . For low activity, apply Michaelis-Menten curve fitting with bootstrap resampling to estimate confidence intervals .

Research Design and Validation

Q. How to design a study comparing β-L-glucofuranose stability across pH gradients?

- Prepare buffers (pH 3–9) and incubate samples at 37°C.

- Quantify degradation via HPLC-UV (210 nm for carbohydrate detection).

- Use Arrhenius kinetics to extrapolate shelf-life under physiological conditions .

Q. What validation criteria confirm novel β-L-glucofuranose derivatives?

- Elemental analysis (C, H, O ±0.3% theoretical).

- HRMS (mass error <5 ppm).

- X-ray structure (R-factor <0.05) or 2D NMR (HSQC, HMBC) for regiochemical proof .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.